molecular formula C13H22ClN5O2 B1440858 (4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride CAS No. 1220027-27-9

(4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride

Cat. No.: B1440858
CAS No.: 1220027-27-9
M. Wt: 315.8 g/mol
InChI Key: WHJUOGFVQKXDJY-UHFFFAOYSA-N
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Description

4-(2-Hydroxyethyl)-1-piperazinylmethanone hydrochloride: is a complex organic compound that belongs to the class of heterocyclic compounds. It features a piperazine ring and a pyrazolopyridine structure, making it a compound of interest in various scientific fields, including medicinal chemistry and pharmacology.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxyethyl)-1-piperazinylmethanone hydrochloride typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include aldehydes, ketones, and various amines .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the pyrazolopyridine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes, while nucleophilic substitution on the piperazine ring can introduce various alkyl or acyl groups .

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Hydroxyethyl)-1-piperazinylmethanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate enzyme activity and receptor binding makes it a candidate for drug discovery and development .

Medicine

Medically, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by interacting with specific molecular targets, making it a subject of interest in pharmacological studies .

Industry

In the industrial sector, 4-(2-Hydroxyethyl)-1-piperazinylmethanone hydrochloride is used in the development of new materials and chemical processes. Its versatility allows for applications in various industrial processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(2-Hydroxyethyl)-1-piperazinylmethanone hydrochloride lies in its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

IUPAC Name

[4-(2-hydroxyethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2.ClH/c19-8-7-17-3-5-18(6-4-17)13(20)12-10-9-14-2-1-11(10)15-16-12;/h14,19H,1-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJUOGFVQKXDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C(=O)N3CCN(CC3)CCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 2
(4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 3
Reactant of Route 3
(4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 4
Reactant of Route 4
(4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 5
Reactant of Route 5
(4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride
Reactant of Route 6
Reactant of Route 6
(4-(2-Hydroxyethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone hydrochloride

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